molecular formula C18H23N3O3S B2604207 N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide CAS No. 1333725-92-0

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide

Cat. No. B2604207
CAS RN: 1333725-92-0
M. Wt: 361.46
InChI Key: PYXPLRWMXFHISE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune cell function.

Scientific Research Applications

Nonlinear Optical Materials

  • The study of push-pull molecules, such as those related to N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, has been significant in the field of nonlinear optical materials. These compounds demonstrate notable bonding changes in the polyene chain, which are important for understanding electron-donating properties and their impact on bond-length alternation, crystal packing, and aggregation (Gainsford, Bhuiyan, & Kay, 2008).

Corrosion Inhibition

  • Certain derivatives of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide have been synthesized and evaluated for their efficiency as corrosion inhibitors. These studies focus on the prevention of corrosion in metallic materials, which is a crucial aspect of material science (Yıldırım & Cetin, 2008).

Antitumor Activities

  • Research has been conducted on the synthesis of novel derivatives involving the compound and evaluating their antitumor activities. Some synthesized compounds have shown promising inhibitory effects on different cell lines, indicating the potential for cancer treatment applications (Albratty, El-Sharkawy, & Alam, 2017).

Anticancer Effects

  • The cytotoxic effects of sulfonamide-derived isatins, which are structurally related to N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, on hepatocellular carcinoma cell lines have been studied. These compounds exhibited significant cytotoxicity and have potential applications in cancer therapy (Eldeeb et al., 2022).

Antimicrobial Silver(I) Cyanoximates

  • The synthesis and characterization of cyanoxime ligands, including derivatives of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, have been explored for their antimicrobial properties. These compounds have shown effectiveness against human pathogens, indicating their potential in antimicrobial applications (Riddles et al., 2014).

Enzyme Inhibitory Activities

  • Some derivatives have been synthesized to study their inhibition potential against various enzymes. These studies help in understanding the bioactivity of these compounds and their potential therapeutic applications (Virk et al., 2018).

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c19-10-13-21(16-6-7-16)18(22)14-15-4-8-17(9-5-15)25(23,24)20-11-2-1-3-12-20/h4-5,8-9,16H,1-3,6-7,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXPLRWMXFHISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N-cyclopropyl-2-[4-(piperidine-1-sulfonyl)phenyl]acetamide

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